molecular formula C16H24N2O4 B12419121 Bestatin-d7

Bestatin-d7

Cat. No.: B12419121
M. Wt: 315.42 g/mol
InChI Key: VGGGPCQERPFHOB-KEQMUGPQSA-N
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Description

Bestatin-d7, also known as Ubenimex-d7, is a deuterium-labeled derivative of Bestatin. Bestatin is a small molecular weight dipeptide that acts as a potent inhibitor of various aminopeptidases, including aminopeptidase N and leukotriene A4 hydrolase. It has been widely studied for its immunomodulatory, anticancer, and analgesic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bestatin-d7 involves the incorporation of deuterium atoms into the Bestatin molecule. One common method involves the use of deuterated reagents and solvents during the synthesis process. For example, the synthesis may start with the preparation of a deuterated amino acid precursor, followed by coupling reactions to form the dipeptide structure. The final product is then purified and characterized to confirm the incorporation of deuterium atoms .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as deuterium exchange reactions, chromatographic purification, and rigorous quality control to meet the required specifications for research and pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

Bestatin-d7 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines .

Scientific Research Applications

Bestatin-d7 has a wide range of scientific research applications, including:

Mechanism of Action

Bestatin-d7 exerts its effects primarily through the inhibition of aminopeptidases, such as aminopeptidase N and leukotriene A4 hydrolase. By inhibiting these enzymes, this compound can modulate various physiological processes, including immune response, inflammation, and cell proliferation. The molecular targets and pathways involved include the cleavage of bioactive peptides and the regulation of signaling pathways related to immune function and cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of this compound

This compound is unique due to the incorporation of deuterium atoms, which can alter its pharmacokinetic and metabolic profiles. This modification can enhance the stability and efficacy of the compound, making it a valuable tool in research and potential therapeutic applications .

Properties

Molecular Formula

C16H24N2O4

Molecular Weight

315.42 g/mol

IUPAC Name

(2S)-2-[[(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl]amino]-4,5,5,5-tetradeuterio-4-(trideuteriomethyl)pentanoic acid

InChI

InChI=1S/C16H24N2O4/c1-10(2)8-13(16(21)22)18-15(20)14(19)12(17)9-11-6-4-3-5-7-11/h3-7,10,12-14,19H,8-9,17H2,1-2H3,(H,18,20)(H,21,22)/t12-,13+,14+/m1/s1/i1D3,2D3,10D

InChI Key

VGGGPCQERPFHOB-KEQMUGPQSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C[C@@H](C(=O)O)NC(=O)[C@H]([C@@H](CC1=CC=CC=C1)N)O)C([2H])([2H])[2H]

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(C(CC1=CC=CC=C1)N)O

Origin of Product

United States

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